Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl-
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Overview
Description
1,2,3-Trimethyl-2-azaazulene-6-one is a heterocyclic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It is a derivative of azaazulene, characterized by a fused five- and seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-2-azaazulene-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohepta[c]pyrrole derivatives with suitable reagents to form the desired azaazulene structure . The reaction conditions often involve the use of solvents such as ethanol or isopropanol, with the reaction mixture being heated to temperatures around 194-197°C .
Industrial Production Methods
Industrial production of 1,2,3-Trimethyl-2-azaazulene-6-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-2-azaazulene-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2,3-Trimethyl-2-azaazulene-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and potential pharmacological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1,2,3-Trimethyl-2-azaazulene-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethyl-2H-cyclohepta[c]pyrrol-6-one
- 2-(2-Hydroxyphenyl)-1-azaazulene
- Cyclohepta[c]pyrrol-6(2H)-one
Uniqueness
1,2,3-Trimethyl-2-azaazulene-6-one stands out due to its specific substitution pattern and the stability of its fused ring system. This stability and the presence of multiple methyl groups confer unique chemical properties, making it particularly useful in various synthetic and research applications .
Properties
CAS No. |
57015-32-4 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,2,3-trimethylcyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C12H13NO/c1-8-11-6-4-10(14)5-7-12(11)9(2)13(8)3/h4-7H,1-3H3 |
InChI Key |
LXIPJXZIVRJLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)C=CC2=C(N1C)C |
Origin of Product |
United States |
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